molecular formula C22H20BrO2P B3057405 Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate CAS No. 803-14-5

Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate

Cat. No.: B3057405
CAS No.: 803-14-5
M. Wt: 427.3 g/mol
InChI Key: DYZCMZIYGNZTCI-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate is a brominated derivative of the well-established Wittig reagent ethyl (triphenylphosphoranylidene)acetate (CAS 1099-45-2). The parent compound is widely used in organic synthesis for the formation of α,β-unsaturated esters via Wittig reactions, enabling the construction of heterocycles, allenes, and complex carbonyl derivatives . The brominated variant introduces a bromine atom at the α-position of the acetate group, altering its electronic and steric properties. The compound’s molecular formula is presumed to be C₂₂H₂₀BrO₂P, with a molecular weight of ~427.3 g/mol (estimated from the parent compound’s mass of 348.37 g/mol plus bromine’s atomic weight).

Properties

IUPAC Name

ethyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrO2P/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZCMZIYGNZTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456794
Record name Ethyl bromo(triphenyl-lambda~5~-phosphanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803-14-5
Record name Ethyl bromo(triphenyl-lambda~5~-phosphanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate can be synthesized through the reaction of ethyl bromoacetate with triphenylphosphine. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and ethanol are frequently used solvents.

    Catalysts: Palladium and copper catalysts are often employed in coupling reactions involving this compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted acetates, alkenes, and complex organic molecules used in pharmaceuticals and materials science .

Scientific Research Applications

Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents.

    Materials Science: It is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Research: The compound is used in the study of enzyme mechanisms and biochemical pathways.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphoranylidene group stabilizes the intermediate species formed during reactions, facilitating the formation of new carbon-carbon bonds. The bromine atom can be easily substituted, making the compound versatile in various synthetic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (triphenylphosphoranylidene)acetate (CAS 1099-45-2)

  • Structure : Lacks the α-bromo substituent, with a hydrogen atom instead.
  • Reactivity: Primarily acts as a ylide in Wittig reactions to form α,β-unsaturated esters. Used in annulation reactions (e.g., [3+2] cycloadditions) and heterocycle synthesis (e.g., pyranoquinolinones) .
  • Applications: Key reagent for synthesizing 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and α,β-unsaturated esters in high yields .
  • Safety : Classified as acutely toxic, corrosive, and hazardous to aquatic environments .

Methyl 2-bromo-2-(triphenyl-λ⁵-phosphanylidene)acetate (CAS 13504-77-3)

  • Structure : Methyl ester group replaces ethyl; α-bromo substituent present.
  • Reactivity : Bromine enhances electrophilicity, enabling nucleophilic displacement reactions. Used in stereoselective syntheses of allene amides and brominated intermediates .
  • Applications : Modular synthesis of primary allene amides via consecutive C–C bond formations .
  • Key Difference : Smaller ester group (methyl vs. ethyl) may reduce steric hindrance, favoring faster reaction kinetics in certain contexts.

Triethyl 2-chloro-2-phosphonoacetate (CAS 7071-12-7)

  • Structure : Phosphonate ester (P=O) instead of phosphoranylidene (P=C); chlorine substituent at α-position.
  • Reactivity : Phosphonate groups are less nucleophilic than ylides, limiting Wittig-like reactivity. Chlorine acts as a leaving group in alkylation or hydrolysis reactions.
  • Applications : Used in Horner-Wadsworth-Emmons reactions for olefination, but less versatile in annulation compared to phosphoranylidene reagents .

Ethyl 2-bromo-2-(2,4-difluorophenyl)hydrazonoacetate (CAS 1779120-30-7)

  • Structure: Hydrazono group and difluorophenyl substituent instead of phosphoranylidene.
  • Reactivity : Functions as a hydrazone precursor for heterocyclic synthesis (e.g., pyrazoles). Bromine enables cross-coupling or halogen-exchange reactions .
  • Applications : Intermediate in pharmaceutical and agrochemical synthesis.

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate Not available C₂₂H₂₀BrO₂P ~427.3 Bromo, phosphoranylidene, ester
Ethyl (triphenylphosphoranylidene)acetate 1099-45-2 C₂₂H₂₁O₂P 348.37 Phosphoranylidene, ester
Methyl 2-bromo-2-(triphenyl-λ⁵-phosphanylidene)acetate 13504-77-3 C₂₁H₁₈BrO₂P 413.2 Bromo, methyl ester, phosphanylidene
Triethyl 2-chloro-2-phosphonoacetate 7071-12-7 C₈H₁₆ClO₅P 258.64 Chloro, phosphonate, ester

Biological Activity

Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate (C22H20BrO2P) is a prominent compound in organic synthesis, particularly known for its role as a Wittig reagent. This article delves into its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and materials science.

Overview of the Compound

This compound appears as a white to yellow solid and is primarily utilized in the formation of carbon-carbon bonds. The presence of the bromine atom enhances its reactivity compared to similar compounds, making it a valuable tool in synthetic chemistry.

Target of Action:
The compound acts primarily on carbonyl compounds through the Wittig reaction, which facilitates the formation of alkenes. This reaction is critical in synthesizing complex organic molecules.

Mode of Action:
The interaction occurs when the ylide derived from the compound reacts with carbonyls, resulting in alkene formation. The efficiency of this reaction can be influenced by solvent polarity and other environmental factors.

Biochemical Pathways:
The Wittig reaction is integral to various biochemical pathways, particularly in organic synthesis applications relevant to drug development and material sciences.

Pharmacokinetics

This compound exhibits high reactivity and a relatively short half-life in biological systems, characteristics typical of Wittig reagents. Its rapid transformation into products makes it suitable for applications requiring quick reactions.

Applications in Medicinal Chemistry

This compound has been employed in the synthesis of various pharmaceuticals. Its ability to form alkenes efficiently allows for the construction of complex structures that are pivotal in drug design. For example, it has been used to synthesize cholesterol analogs that can serve as mechanistic probes for studying Mycobacterium tuberculosis .

Case Studies

  • Cholesterol Analog Synthesis :
    The compound was utilized to create several cholesterol side-chain analogs, demonstrating its utility in synthesizing biologically relevant molecules. The synthesis involved multiple steps, including Wittig reactions and subsequent transformations, yielding high purity products suitable for biological evaluation .
  • Inhibition Studies :
    Research has shown that derivatives formed from this compound exhibit inhibitory effects on specific biological targets, such as HSET (KIFC1), which is crucial for cancer cell survival. These studies highlight the compound's potential as a scaffold for developing new therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesReactivityApplications
Ethyl 2-(triphenylphosphoranylidene)acetateLacks bromineLower reactivityGeneral organic synthesis
Ethyl (triphenylphosphoranylidene)acetateNo halogen substitutionModerate reactivityOrganic synthesis and polymer chemistry

This compound is distinguished by its enhanced reactivity due to the bromine atom, making it more versatile in substitution reactions compared to its analogs .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate
Reactant of Route 2
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.